molecular formula C14H8FNO2 B130852 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- CAS No. 148190-22-1

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)-

Cat. No.: B130852
CAS No.: 148190-22-1
M. Wt: 241.22 g/mol
InChI Key: DKQPBZKDZUUAEG-UHFFFAOYSA-N
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Description

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- is a heterocyclic compound that features a pyrano-pyridine fused ring system with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst . The reaction proceeds via a Friedel–Crafts-type allenylation followed by a cyclization sequence to form the desired pyrano-pyridine structure.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the pyridine ring or the fluorophenyl substituent.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyridine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- include:

Uniqueness

What sets 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)- apart is its specific fluorophenyl substituent, which can impart unique electronic and steric properties. This makes it particularly interesting for applications where these properties are advantageous, such as in drug design or material science.

Properties

IUPAC Name

2-(4-fluorophenyl)pyrano[3,2-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-16-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQPBZKDZUUAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163915
Record name 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148190-22-1
Record name 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148190221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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